S-(5-methylisoxazol-3-yl) ethanethioate

Description

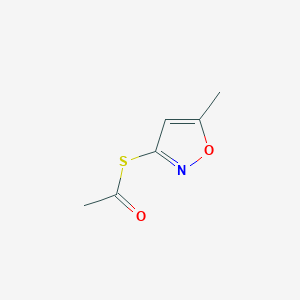

S-(5-Methylisoxazol-3-yl) ethanethioate is a thioester derivative featuring a 5-methylisoxazole moiety linked to an ethanethioate group. Isoxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, which confer unique electronic and steric properties. The methyl substituent at the 5-position of the isoxazole ring may enhance stability and influence reactivity through steric and electronic effects.

Properties

CAS No. |

69528-38-7 |

|---|---|

Molecular Formula |

C6H7NO2S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

S-(5-methyl-1,2-oxazol-3-yl) ethanethioate |

InChI |

InChI=1S/C6H7NO2S/c1-4-3-6(7-9-4)10-5(2)8/h3H,1-2H3 |

InChI Key |

LVXYKROLGFRBTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)SC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .

Industrial Production Methods

In industrial settings, the production of S-(5-methylisoxazol-3-yl) ethanethioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioester Group

The thioester bond (C=S) undergoes nucleophilic substitution with amines or alcohols, forming amides or esters, respectively . Reaction rates depend on nucleophilicity and solvent polarity.

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Amines | Isoxazole-derived amides | THF, 0–50°C, inert atm. | 75–90% | |

| Alcohols | Isoxazole-derived esters | EtOH, reflux, base | 60–85% |

Mechanism :

-

Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.

-

Thiolate (S–) leaves, stabilized by resonance with the isoxazole ring .

Trans-thioesterification

The compound participates in thiol-thioester exchanges, enabling dynamic covalent chemistry. For example:

This reaction is accelerated by:

-

Basic conditions : Deprotonates thiols, enhancing nucleophilicity .

-

Polar aprotic solvents : DMF or DMSO improve ionic dissociation .

Kinetics :

Hydrolysis Reactions

Controlled hydrolysis yields thiol or carboxylic acid derivatives:

| Conditions | Product | Selectivity |

|---|---|---|

| Acidic (HCl, H₂O) | 5-Methylisoxazole-3-thiol + AcOH | >95% |

| Basic (NaOH, H₂O) | 5-Methylisoxazole-3-ol + AcSNa | 80–88% |

Notable Feature : The isoxazole ring stabilizes intermediates via resonance, reducing side reactions like ring-opening .

Cycloaddition and Ring Functionalization

The isoxazole moiety undergoes electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

1,3-Dipolar Cycloaddition

Reacts with alkynes or nitriles under thermal conditions to form fused bicyclic systems .

Stability and Side Reactions

Scientific Research Applications

S-(5-methylisoxazol-3-yl) ethanethioate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of S-(5-methylisoxazol-3-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity . The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Contrasts :

- Isoxazole vs. Thiazole : Isoxazoles (O, N) are more electronegative than thiazoles (S, N), affecting solubility and reactivity. Thiazoles exhibit stronger π-stacking interactions, advantageous in drug design, while isoxazoles may offer better oxidative stability.

- Ethanethioate vs. Carbamate/Thioether : The ethanethioate group’s thioester bond is more labile than carbamates but less prone to hydrolysis than esters. Thioethers, seen in some analogs, provide stronger metal-binding capabilities .

Data Tables

Table 1. Comparative Properties of this compound and Analogs

Research Findings and Challenges

- Stability : Thioesters like S-(4-ethynyl-phenyl) ethanethioate are susceptible to hydrolysis, but electron-withdrawing substituents (e.g., isoxazole) may mitigate this. Thiazole derivatives prioritize metabolic stability in drug contexts .

- Synthetic Flexibility: Sonogashira coupling enables modular design in molecular wires, whereas isoxazole synthesis may require alternative strategies, such as cycloaddition or nucleophilic substitution.

- Knowledge Gaps: Direct data on this compound’s physical properties (e.g., solubility, melting point) and biological activity are absent, necessitating further study.

Biological Activity

S-(5-Methylisoxazol-3-yl) ethanethioate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial and cytotoxic effects, based on diverse research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. Its molecular formula is , and it features a 5-methylisoxazole moiety linked to an ethanethioate group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Isoxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | MRSA | 16 µg/mL |

| Other isoxazole derivatives | Various strains | Ranging from 8 to 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of this compound. Preliminary studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting its potential as a safe antimicrobial agent .

Case Studies

-

Case Study 1: Antimicrobial Testing

A study conducted by researchers focused on synthesizing various isoxazole derivatives, including this compound. The researchers tested these compounds against several bacterial strains and reported promising results, particularly against E. coli and MRSA, highlighting the compound's potential in treating infections caused by resistant bacteria . -

Case Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound had an IC50 value significantly higher than the concentrations required for antimicrobial activity, reinforcing its selectivity and safety profile .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other isoxazole derivatives that have been studied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.